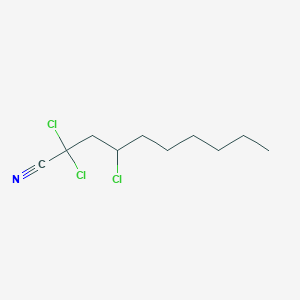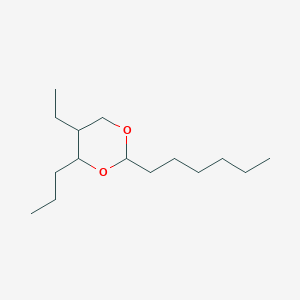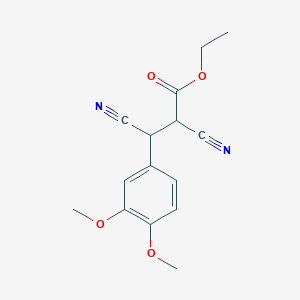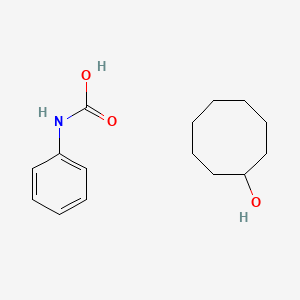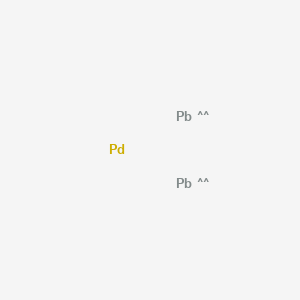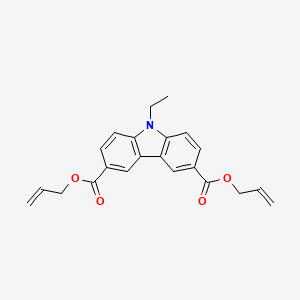
Diprop-2-en-1-yl 9-ethyl-9H-carbazole-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diprop-2-en-1-yl 9-ethyl-9H-carbazole-3,6-dicarboxylate is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make them valuable in various scientific and industrial applications, including organic light-emitting diodes (OLEDs), solar cells, and other electronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 9-ethyl-9H-carbazole-3,6-dicarboxylate typically involves the reaction of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid with diprop-2-en-1-yl alcohol under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Diprop-2-en-1-yl 9-ethyl-9H-carbazole-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Diprop-2-en-1-yl 9-ethyl-9H-carbazole-3,6-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials for optoelectronic devices, such as OLEDs and solar cells
Mecanismo De Acción
The mechanism of action of Diprop-2-en-1-yl 9-ethyl-9H-carbazole-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s optoelectronic properties are attributed to its conjugated π-electron system, which allows for efficient charge transfer and light absorption. In biological systems, the compound may interact with cellular components, leading to changes in cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO): A similar compound with a different substituent on the carbazole ring.
Poly(2,7-carbazole) and Poly(3,6-carbazole): Polymers derived from carbazole with different substitution patterns.
Uniqueness
Diprop-2-en-1-yl 9-ethyl-9H-carbazole-3,6-dicarboxylate is unique due to its specific ester functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in optoelectronics and materials science .
Propiedades
Número CAS |
5492-92-2 |
|---|---|
Fórmula molecular |
C22H21NO4 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) 9-ethylcarbazole-3,6-dicarboxylate |
InChI |
InChI=1S/C22H21NO4/c1-4-11-26-21(24)15-7-9-19-17(13-15)18-14-16(22(25)27-12-5-2)8-10-20(18)23(19)6-3/h4-5,7-10,13-14H,1-2,6,11-12H2,3H3 |
Clave InChI |
MXAHDQGZLPVWPB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C(=O)OCC=C)C3=C1C=CC(=C3)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)
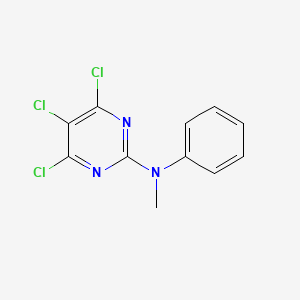
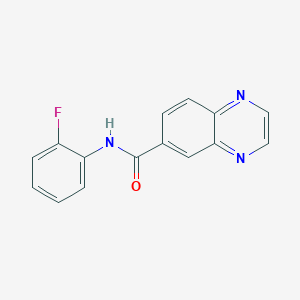
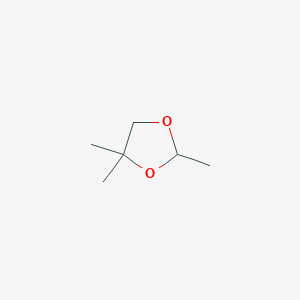
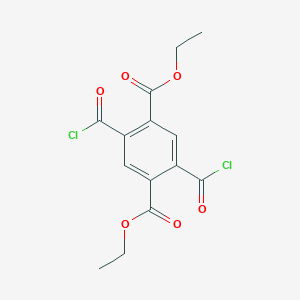
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)

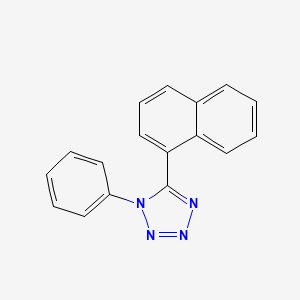
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)
